molecular formula C5H6O3 B1330586 2H-pyran-3,5(4H,6H)-dione CAS No. 61363-56-2

2H-pyran-3,5(4H,6H)-dione

Cat. No. B1330586
CAS RN: 61363-56-2
M. Wt: 114.1 g/mol
InChI Key: SMIQVIXGQSMHKF-UHFFFAOYSA-N
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Description

2H-pyran-3,5(4H,6H)-dione is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring structure containing one oxygen atom and a ketone functional group. The specific structure of 2H-pyran-3,5(4H,6H)-dione is not directly discussed in the provided papers, but related compounds such as pyran-2,4-dione derivatives are mentioned, which share similar structural features and can provide insights into the behavior and properties of pyranones in general.

Synthesis Analysis

An improved synthesis method for pyran-3,5-dione has been reported, which is relevant to the synthesis of 2H-pyran-3,5(4H,6H)-dione. The method involves cyclizing a ketoester to yield pyran-3,5-dione with a significantly increased yield and quality compared to previous procedures. This synthesis is performed using a parallel addition of the ketoester and a base in refluxing tetrahydrofuran (THF). The optimized conditions are suitable for large-scale preparation and have been applied to the synthesis of ABT-598, a potassium channel opener .

Molecular Structure Analysis

The molecular structure of pyran-2,4-dione derivatives, which are closely related to 2H-pyran-3,5(4H,6H)-dione, has been analyzed using various techniques. Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. The X-ray structure of a specific pyran-2,4-dione derivative has been determined, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The molecular packing in the crystal is influenced by various intermolecular interactions, including hydrogen bonding and van der Waals forces .

Chemical Reactions Analysis

The chemical reactivity of pyran-2,4-dione derivatives has been explored through computational methods. The nature and strength of intramolecular hydrogen bonds have been analyzed, indicating that these interactions belong to closed-shell interactions with higher interaction energies at optimized geometries. The polar character of these compounds, with different charged regions, has been explored using molecular electrostatic potential maps. Additionally, natural charges, reactivity descriptors, and NMR chemical shifts have been computed and discussed, providing insights into the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran-2,4-dione derivatives, which can be extrapolated to 2H-pyran-3,5(4H,6H)-dione, have been studied. The crystal structure analysis indicates that the pyran ring is planar, and there is a resonance effect that influences the bond lengths within the molecule. A strong intramolecular hydrogen bond between the keto group and an amine hydrogen atom has been observed, which affects the molecule's stability and reactivity. The resonance is also indicated by the averaging of single and double bonds in the crystal structure .

Scientific Research Applications

Chemical Analysis and Biomarker Identification

2H-pyran-3,5(4H,6H)-dione compounds have been explored in the realm of chemical analysis and as potential biomarkers for certain health conditions. A study highlighted the identification of urinary volatile organic compounds (VOCs) as potential biomarkers for renal cell carcinoma (RCC). In this study, 2H-pyran-3,5(4H,6H)-dione derivatives, among others, were identified as elevated in patients with RCC compared to healthy subjects. The unique VOC profile suggested by the study indicates that 2H-pyran-3,5(4H,6H)-dione derivatives could be considered for further investigation in diagnostic assays for RCC (Wang et al., 2016).

Environmental and Occupational Health Monitoring

The compound has also been implicated in studies focusing on environmental and occupational health. In a study measuring polycyclic aromatic hydrocarbons (PAHs) in the urine of coke oven workers, 2H-pyran-3,5(4H,6H)-dione compounds were part of the broader study context, helping to elucidate the exposure levels to toxic compounds in occupational settings. This study is critical in understanding the uptake and metabolism of complex PAH mixtures in humans, which could have broader implications for public health and safety regulations (Waidyanatha et al., 2003).

Air Pollution and Public Health

The health impacts of air pollution, particularly concerning particulate matter and its constituents, have been a subject of study where 2H-pyran-3,5(4H,6H)-dione derivatives have been mentioned. Research in this field is crucial for understanding the acute effects of air pollution on vulnerable populations, such as the elderly, and for formulating public health strategies to mitigate these effects (Jacobs et al., 2012).

properties

IUPAC Name

oxane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIQVIXGQSMHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315279
Record name 2H-pyran-3,5(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-pyran-3,5(4H,6H)-dione

CAS RN

61363-56-2
Record name 61363-56-2
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Record name 2H-pyran-3,5(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-PYRAN-3,5(4H,6H)-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HT Yang, SQ Zhou, DM Chen, ZJ Hu, XQ Qiang… - Organic …, 2023 - ACS Publications
A copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones has been developed for the concise synthesis of 7,8-dihydroindolizin-5(6H)-ones and cyclohexanone-fused …
Number of citations: 3 pubs.acs.org
I Drizin, RJ Altenbach, SA Buckner… - Bioorganic & medicinal …, 2004 - Elsevier
In search of a novel chemotype of K ATP channel openers a series of tricyclic dihydropyridopyrazolones and dihydropyridoisoxazolones was synthesized. It was found that …
Number of citations: 39 www.sciencedirect.com
L Li, S Wang, P Luo, R Wang, Z Wang, X Li… - Nature …, 2021 - nature.com
Spirocycles play an important role in drug discovery and development. The direct, catalytic, and enantioselective synthesis of spirocycles from readily available starting materials and in …
Number of citations: 21 www.nature.com
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
Structure−activity relationships were investigated on the tricyclic dihydropyridine (DHP) K ATP openers 9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]…
Number of citations: 33 pubs.acs.org
J Huang, F Liu, F Du, L Zeng, Z Chen - Green Synthesis and Catalysis, 2023 - Elsevier
Disclosed herein is a novel Rh/Ag co-catalyzed Sdouble bondNH directed C–H activation and C–H/N–H bond functionalization protocol of free NH-sulfoximines with hypervalent …
Number of citations: 6 www.sciencedirect.com
WA Carroll, KA Agrios, RJ Altenbach… - Journal of medicinal …, 2004 - ACS Publications
Structure−activity relationships were investigated on a novel series of tricyclic dihydropyridine-containing K ATP openers. This diverse group of analogues, comprising a variety of …
Number of citations: 50 pubs.acs.org
HH Kong, C Zhu, S Deng, G Xu, R Zhao… - Journal of the …, 2022 - ACS Publications
The first copper-catalyzed enantioselective [4 + 1] annulation of yne-allylic esters with 1,3-dicarbonyl compounds was realized through an elegant remote stereocontrol strategy. The …
Number of citations: 7 pubs.acs.org
L Lin, G Lin, Q Zhou, RAD Bathgate, GQ Gong… - Bioorganic …, 2021 - Elsevier
Relaxin family peptide receptors (RXFPs) are the potential therapeutic targets for neurological, cardiovascular, and metabolic indications. Among them, RXFP3 and RXFP4 (formerly …
Number of citations: 8 www.sciencedirect.com
AK Ghosh, GL Parham, CD Martyr… - Journal of medicinal …, 2013 - ACS Publications
The design, synthesis, and biological evaluation of a series of HIV-1 protease inhibitors incorporating stereochemically defined fused tricyclic P2 ligands are described. Various …
Number of citations: 49 pubs.acs.org

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